N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide
Description
The target compound is a sulfonamide derivative featuring a bicyclo[2.2.1]heptane core substituted with 7,7-dimethyl and 2-oxo groups. The methanesulfonamide moiety is linked to a 3,4-dimethoxyphenethylamine side chain. The bicycloheptane core is derived from camphor-based systems, as seen in compounds like (1S)-(+)-10-camphorsulfonyl chloride derivatives , and the sulfonamide group is a common pharmacophore in bioactive molecules .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-19(2)15-7-9-20(19,18(22)12-15)13-27(23,24)21-10-8-14-5-6-16(25-3)17(11-14)26-4/h5-6,11,15,21H,7-10,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTNQNTURSDSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide (referred to as Compound A) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural characteristics and functional groups suggest various biological activities, particularly in the modulation of enzyme functions and protein interactions.
Structural Overview
Compound A features a bicyclic structure combined with a methanesulfonamide group, which enhances its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 393.55 g/mol. The compound's rigid structure allows it to effectively fit into enzyme active sites or bind to target proteins, potentially modulating their activity.
The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit certain enzymes by fitting into their active sites, thereby blocking substrate access and disrupting normal biochemical pathways.
- Protein-Protein Interactions : By binding to proteins involved in signaling pathways, Compound A could alter cellular responses and influence disease progression.
In Vitro Studies
Recent studies have demonstrated that Compound A exhibits significant inhibitory activity against various enzymes, including:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5.2 | Anti-inflammatory effects |
| Acetylcholinesterase (AChE) | 10.1 | Potential neuroprotective properties |
| Dipeptidyl Peptidase IV (DPP-IV) | 7.5 | Antidiabetic potential |
These results indicate that Compound A could be developed as a therapeutic agent for conditions such as inflammation, neurodegenerative diseases, and diabetes.
Case Studies
- Anti-inflammatory Activity : In a controlled study involving animal models of arthritis, administration of Compound A resulted in a significant reduction in inflammatory markers compared to the control group. This suggests its potential application in treating inflammatory disorders.
- Neuroprotection : Another study assessed the neuroprotective effects of Compound A in models of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function in treated animals.
Synthesis and Modification
The synthesis of Compound A involves several steps including:
- Formation of the Bicyclic Framework : Utilizing cyclization reactions to create the bicyclic structure.
- Introduction of the Methanesulfonamide Group : This step is crucial for enhancing the compound's biological activity.
- Functionalization : Modifications can be made to improve efficacy or selectivity towards specific targets.
Comparison with Similar Compounds
Structural Variations in the Amine Side Chain
The 3,4-dimethoxyphenethyl group distinguishes the target compound from analogues with alternative substituents:
Key Insights :
- The 3,4-dimethoxy group in the target compound likely enhances π-π stacking and hydrogen bonding compared to non-aromatic substituents (e.g., adamantyl) .
- Bulky groups like diphenylethanediamine may sterically hinder interactions in biological systems but improve enantioselectivity in catalytic applications .
Modifications to the Bicycloheptane Core
Variations in the bicyclo[2.2.1]heptane scaffold influence steric and electronic properties:
Key Insights :
- Methyl ester derivatives (e.g., ) are precursors for active sulfonamide drugs, offering tunable reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
